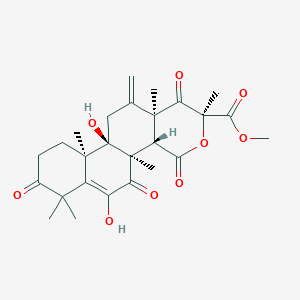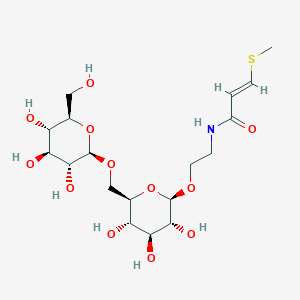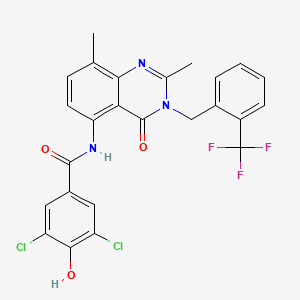![molecular formula C13H18FNO B12367903 (R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol](/img/structure/B12367903.png)
(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol is a chiral compound with a complex structure that includes a fluorophenyl group and a propyl-substituted azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Propyl Group: The propyl group can be attached through an alkylation reaction using a propyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
®-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
®-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ®-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure.
Sulfur Compounds: These compounds also exhibit unique chemical properties due to the presence of sulfur atoms.
Uniqueness
®-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol is unique due to its chiral nature and the presence of both a fluorophenyl group and a propyl-substituted azetidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18FNO |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol |
InChI |
InChI=1S/C13H18FNO/c1-2-4-11-8-12(15-11)13(16)9-5-3-6-10(14)7-9/h3,5-7,11-13,15-16H,2,4,8H2,1H3/t11-,12-,13-/m1/s1 |
InChI Key |
ZBCLMIKQEOVQTF-JHJVBQTASA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@@H](N1)[C@@H](C2=CC(=CC=C2)F)O |
Canonical SMILES |
CCCC1CC(N1)C(C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



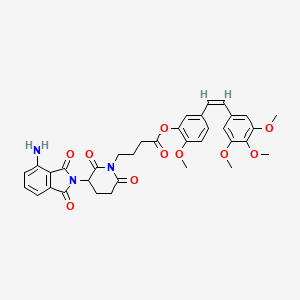

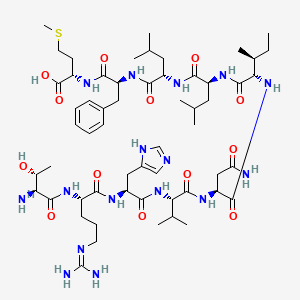
![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)
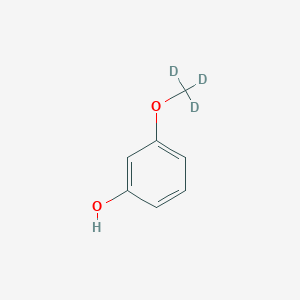
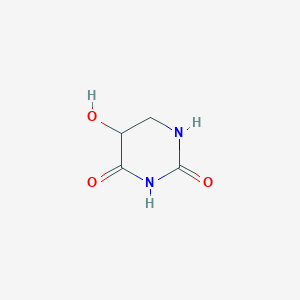


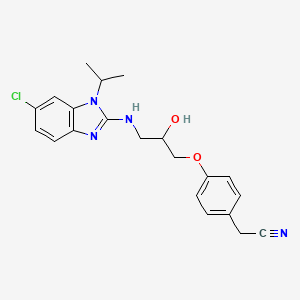
![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
